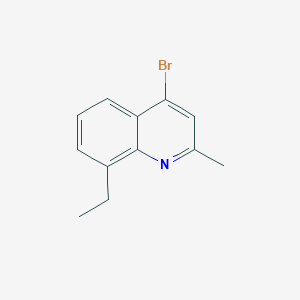

4-Bromo-8-ethyl-2-methylquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. nih.govbiointerfaceresearch.com This structural motif is not only prevalent in a variety of natural products, particularly alkaloids like quinine (B1679958) and camptothecin, but also serves as a "privileged scaffold" in the design of synthetic molecules with a wide array of biological activities. biointerfaceresearch.comresearchgate.net The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the fine-tuning of its electronic and steric properties. ijresm.comresearchgate.net This adaptability has led to the development of quinoline derivatives with applications as anticancer, antibacterial, anti-inflammatory, and antiviral agents. biointerfaceresearch.comijresm.com In materials science, quinoline-based compounds are explored for their potential in creating dyes, and materials for organic light-emitting diodes (OLEDs). researchgate.net The sustained interest in the quinoline nucleus is driven by its proven track record in drug discovery and its potential for the development of novel therapeutic agents and functional materials. biointerfaceresearch.comresearchgate.net

Rationale for Investigating Halogenated and Alkyl-Substituted Quinolines

The strategic introduction of halogen atoms and alkyl groups onto the quinoline framework is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. Halogenation, for instance, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The incorporation of a bromine atom, as seen in many bioactive compounds, can enhance the electrophilicity of the molecule, making it a versatile precursor for cross-coupling reactions in the synthesis of more complex derivatives.

Similarly, the addition of alkyl substituents can impact the molecule's steric profile and solubility. These groups can establish crucial van der Waals interactions within the binding pockets of enzymes and receptors, thereby influencing the compound's pharmacological activity. The combination of both halogen and alkyl substituents on the quinoline scaffold offers a powerful approach to creating a diverse library of compounds with potentially enhanced or novel biological activities. biointerfaceresearch.com Research into these substituted quinolines aims to systematically explore the structure-activity relationships and to develop new chemical entities with improved therapeutic potential. ijresm.comresearchgate.net

Specific Academic Research Focus on 4-Bromo-8-ethyl-2-methylquinoline

Currently, dedicated academic research focusing exclusively on this compound is limited. The compound is primarily recognized as a building block in organic synthesis, available from various chemical suppliers. Its significance lies in its potential as a versatile intermediate for the construction of more complex, polysubstituted quinoline derivatives. The bromine atom at the 4-position, the ethyl group at the 8-position, and the methyl group at the 2-position provide multiple reactive sites for further chemical modifications.

The inherent reactivity of the bromo-substituent at the 4-position makes it particularly suitable for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amino functionalities. The alkyl groups at the 2- and 8-positions can influence the steric and electronic environment of the quinoline core, which can be crucial for its interaction with biological targets in potential therapeutic applications.

While comprehensive studies on the synthesis, characterization, and biological evaluation of this compound itself are not extensively documented in peer-reviewed literature, its chemical properties are available through supplier databases.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1070879-45-6 |

| Molecular Formula | C12H12BrN |

| Molecular Weight | 250.13 g/mol |

| Physical Form | Solid |

| InChI | 1S/C12H12BrN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 |

| InChI Key | ALBMSDIUFYWOPN-UHFFFAOYSA-N |

| SMILES String | CCc1ccc2nc(C)cc(Br)c2c1 |

Data sourced from Sigma-Aldrich sigmaaldrich.com and Synblock. synblock.com

Further academic investigation into the synthesis and reactivity of this compound could unveil novel synthetic methodologies and lead to the discovery of new quinoline derivatives with interesting biological activities. The strategic placement of the bromo, ethyl, and methyl groups makes it a promising starting material for the exploration of new chemical space in drug discovery and materials science.

Structure

3D Structure

Properties

CAS No. |

1070879-45-6 |

|---|---|

Molecular Formula |

C12H12BrN |

Molecular Weight |

250.13 g/mol |

IUPAC Name |

4-bromo-8-ethyl-2-methylquinoline |

InChI |

InChI=1S/C12H12BrN/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3 |

InChI Key |

FNIYMSFLQVYRBU-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C)Br |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 8 Ethyl 2 Methylquinoline and Analogous Systems

Established Synthetic Routes for Quinoline (B57606) Ring Construction

The foundational step in synthesizing 4-Bromo-8-ethyl-2-methylquinoline is the construction of the 8-ethyl-2-methylquinoline (B8805613) ring system. Several classical reactions, each with unique starting materials and conditions, have been established for this purpose.

Condensation and Cyclization Reactions

These reactions are the cornerstones of quinoline synthesis, dating back to the 19th century. They typically involve the condensation of anilines with various carbonyl-containing compounds, followed by an acid-catalyzed cyclization and dehydration.

Skraup Reaction : This method involves the reaction of an aromatic amine, in this case, 2-ethylaniline (B167055), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline (B41778). iipseries.orgnumberanalytics.com Subsequent cyclization, dehydration, and oxidation yield the quinoline ring. iipseries.org Though effective, the reaction is known for its often violent nature, which can be moderated by the presence of ferrous sulfate. wikipedia.org

Friedländer Synthesis : A versatile and widely used method, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org For the synthesis of 8-ethyl-2-methylquinoline, this would involve the reaction of 2-amino-3-ethylbenzaldehyde (B12117835) with acetone (B3395972). The reaction can be catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation followed by cyclodehydration. wikipedia.orgjk-sci.com Modern variations of this synthesis include the use of microwave irradiation and environmentally friendly catalysts like Nafion. jk-sci.com

Doebner-Miller Reaction : This reaction is a modification of the Skraup synthesis and is considered more versatile. wikipedia.orgslideshare.net It involves the reaction of an aniline (2-ethylaniline) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com For the target molecule's backbone, this could be achieved by reacting 2-ethylaniline with crotonaldehyde. The reaction is typically catalyzed by a strong acid like hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.org

Pfitzinger Reaction : This method provides a route to quinoline-4-carboxylic acids, which can be subsequently decarboxylated. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org To obtain a precursor to the desired quinoline, one could envision a modified Pfitzinger approach, though it is not the most direct route for a 2-methyl substituted quinoline without a 4-carboxy group.

Knorr Quinoline Synthesis : The Knorr synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to form 2-hydroxyquinolines (2-quinolones). synarchive.comwikipedia.orgdrugfuture.com For the synthesis of a precursor to 8-ethyl-2-methylquinoline, one would start with the β-ketoanilide derived from 2-ethylaniline and a β-ketoester. The resulting 2-hydroxyquinoline (B72897) would then require further reduction to remove the hydroxyl group.

Conrad-Limpach Synthesis : This reaction involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.orgsynarchive.comwikipedia.org Similar to the Knorr synthesis, this would provide a hydroxylated quinoline precursor that would necessitate subsequent deoxygenation. The reaction conditions, particularly temperature, can influence the product distribution. wikipedia.orgnih.gov

Combes Quinoline Synthesis : The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgdrugfuture.com To form the 8-ethyl-2-methylquinoline scaffold, 2-ethylaniline would be reacted with acetylacetone. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure. wikipedia.orgyoutube.com

The following table summarizes the general characteristics of these classical quinoline syntheses.

| Reaction | Aniline Derivative | Carbonyl Source | Key Intermediate | Product Type |

| Skraup | 2-Ethylaniline | Glycerol (forms acrolein in situ) | α,β-Unsaturated aldehyde adduct | Quinoline |

| Friedländer | 2-Amino-3-ethylbenzaldehyde | Acetone | Aldol adduct | Substituted quinoline |

| Doebner-Miller | 2-Ethylaniline | α,β-Unsaturated carbonyl (e.g., crotonaldehyde) | Michael adduct | Substituted quinoline |

| Pfitzinger | (Substituted) Isatin | Carbonyl compound | Imino-enamine | Quinoline-4-carboxylic acid |

| Knorr | β-Ketoanilide of 2-ethylaniline | (from β-ketoester) | β-Ketoanilide | 2-Hydroxyquinoline |

| Conrad-Limpach | 2-Ethylaniline | β-Ketoester | Schiff base/Enamine | 4-Hydroxyquinoline |

| Combes | 2-Ethylaniline | β-Diketone (e.g., acetylacetone) | Schiff base | Substituted quinoline |

Multicomponent Reaction (MCR) Approaches for Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org These reactions are highly atom-economical and allow for the generation of diverse quinoline libraries. rsc.org For the synthesis of quinoline scaffolds analogous to 8-ethyl-2-methylquinoline, several MCRs are applicable. For instance, a one-pot reaction of an aniline, an aldehyde, and an alkyne, often catalyzed by a metal salt, can lead to the formation of substituted quinolines. rsc.orgresearchgate.net Another example is the reaction of isatin, a terminal alkyne, and a nucleophile in water to produce quinoline dicarboxylates. The application of MCRs offers a more convergent and efficient approach compared to the classical linear synthetic routes. rsc.org

Advanced Strategies for Regioselective Functionalization of Quinolines

Once the 8-ethyl-2-methylquinoline core is synthesized, the next crucial step is the regioselective introduction of a bromine atom at the C4 position.

Introduction of Halogen Substituents: Directed Bromination Methodologies

The direct bromination of the pre-formed quinoline ring requires careful control to achieve the desired regioselectivity.

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. In the case of quinolines, the substitution pattern is influenced by the electronic nature of the ring system and the reaction conditions. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring. However, direct bromination of quinoline itself often leads to substitution on the benzene ring, typically at the 5- and 8-positions. acgpubs.org Achieving selective bromination at the C4 position of an 8-substituted quinoline can be challenging.

Research on the bromination of 8-substituted quinolines has shown that the directing effect of the C8 substituent plays a significant role. acgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to yield the 5-bromo derivative regioselectively. acgpubs.orgresearchgate.net To achieve bromination at the C4-position, one might need to employ specific directing group strategies or alternative brominating agents. The use of Lewis acids can also influence the regioselectivity of bromination. acs.org

Modern synthetic methods offer more precise control over regioselectivity.

Metal-Free, Regioselective Halogenation : Recent advancements have led to the development of metal-free methods for the remote C-H halogenation of 8-substituted quinolines. rsc.org These methods often utilize N-halosuccinimides (NBS for bromination) or other halogen sources under mild, open-air conditions. rsc.org While much of this work has focused on C5-halogenation directed by a C8-substituent, the principles could potentially be adapted for C4-functionalization. rsc.orgacs.org

Transition Metal-Catalyzed C-H Functionalization : Transition metal catalysis has emerged as a powerful tool for the direct and regioselective functionalization of C-H bonds. mdpi.com Palladium, rhodium, and iridium catalysts have been successfully employed for the C-H functionalization of quinolines. mdpi.com For instance, palladium-catalyzed C2-arylation of quinoline N-oxides is a well-established method. mdpi.com While direct C4-bromination using this approach is not explicitly detailed for the target substrate, the development of suitable directing groups and catalytic systems could enable such a transformation.

Radical Bromination : NBS-mediated bromination can also proceed via a radical mechanism, particularly in the presence of a radical initiator like AIBN or under photo-irradiation. rsc.org This approach has been used for the bromination and dehydrogenation of tetrahydroquinolines. rsc.org The gas-phase bromination of quinoline at high temperatures can also lead to substitution at different positions, with 2-bromoquinoline (B184079) being formed at 450-500°C and 3-bromoquinoline (B21735) at 300°C. researchgate.net

The following table outlines potential strategies for the bromination of the 8-ethyl-2-methylquinoline scaffold.

| Method | Brominating Agent | Conditions | Expected Major Product/Challenges |

| Electrophilic Aromatic Substitution | Br₂ | Lewis Acid or specific solvent | Mixture of isomers likely, potential for substitution on the benzene ring. C4-selectivity is challenging. |

| Metal-Free C-H Halogenation | N-Bromosuccinimide (NBS) | Room temperature, open air | Primarily targets C5-position in 8-substituted quinolines. Requires specific directing group for C4. |

| Transition Metal-Catalyzed C-H Functionalization | (Source of Br⁺) | Pd, Rh, or Ir catalyst | Requires development of a suitable directing group for C4-functionalization. |

| Radical Bromination | NBS | Radical initiator (AIBN) or light | May lead to a mixture of products or side-chain bromination. |

Alkylation Strategies for Ethyl and Methyl Group Incorporation

The introduction of alkyl groups like ethyl and methyl onto a quinoline scaffold is a critical step in the synthesis of the target compound. This can be achieved through direct alkylation or more modern cross-coupling techniques.

Direct alkylation of the quinoline ring is a foundational method for installing alkyl groups. nih.gov For instance, rhodium-catalyzed ortho-alkylation has been shown to be effective for pyridines and quinolines, which are important in the pharmaceutical industry. nih.gov This method often requires substitution ortho to the ring nitrogen to proceed efficiently, which is consistent with the involvement of a rhodium-carbene intermediate. nih.gov The reaction can be performed with catalyst loadings as low as 1% Rh and at high concentrations (0.8 M). nih.gov Both mono- and disubstituted olefins, as well as cyclic olefins like cyclohexene, have been used successfully as alkylating agents. nih.gov

Another approach involves the use of a reusable iridium nanocatalyst for the reductive electrophilic alkylation of quinolines. rsc.org This method utilizes formic acid as a reductant and can introduce alkyl groups at the C6 and C8 positions. rsc.org The reaction demonstrates good functional group tolerance and is atom-efficient, producing water and carbon dioxide as byproducts. rsc.org For example, the reaction of 8-methylquinoline (B175542) with various salicylaldehydes can lead to C6- and C8-alkylated tetrahydroquinolines. rsc.org

Iron-catalyzed, visible-light-driven decarboxylation of carboxylic acids can also be used to generate alkyl radicals that subsequently add to the quinoline ring. mdpi.com This method has been shown to produce hydroxyalkyl quinolines, with the position of alkylation being influenced by the reaction pH. mdpi.com

It is important to note that direct alkylation methods can sometimes lead to a mixture of products, and the regioselectivity can be influenced by the catalyst, solvent, and the electronic nature of the quinoline substrate.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the selective formation of carbon-carbon bonds, including the alkylation of quinoline systems. These methods typically involve the reaction of a haloquinoline or a quinoline triflate with an organometallic reagent in the presence of a palladium catalyst.

While specific examples detailing the palladium-catalyzed ethylation or methylation at the C8 and C2 positions of a 4-bromoquinoline (B50189) are not prevalent, the principles of well-known cross-coupling reactions like Suzuki, Negishi, and Stille couplings are broadly applicable. For instance, a bromoquinoline could be coupled with an organoboron reagent (in a Suzuki coupling) or an organozinc reagent (in a Negishi coupling) to introduce the desired alkyl groups.

The functionalization of quinoline N-oxides using palladium catalysis has also been explored. acs.orgrsc.org These reactions often proceed via C-H activation and can introduce various functional groups at different positions of the quinoline ring. acs.orgrsc.org The N-oxide can act as a directing group, influencing the regioselectivity of the reaction. acs.org

Functional Group Interconversions on Pre-existing Quinoline Nuclei

Functional group interconversions (FGIs) on a pre-formed quinoline ring are a crucial part of the synthetic strategy, allowing for the introduction of the bromo, ethyl, and methyl substituents at the desired positions. mdpi.com Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, often produce quinolines with specific substitution patterns that can then be modified. mdpi.com

For example, a pre-existing amino group on the quinoline ring can be converted to a bromo group via a Sandmeyer reaction. Hydroxyquinolines can be converted to the corresponding triflates, which are excellent substrates for cross-coupling reactions to introduce alkyl groups.

The synthesis of the target molecule could, therefore, start with a quinoline derivative that already contains one or two of the required substituents, followed by a series of FGIs to install the remaining groups. The order of these transformations would be critical to avoid unwanted side reactions and to ensure the correct regiochemistry.

Catalytic Systems in the Synthesis of Substituted Quinolines

The development of advanced catalytic systems has revolutionized the synthesis of substituted quinolines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. nih.govrsc.org

Transition Metal-Catalyzed (e.g., Rhodium, Copper, Iron, Palladium, Cobalt, Manganese, Nickel) Strategies for C-H Activation and Annulation

Transition metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of the quinoline scaffold. acs.orgnih.gov These methods involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus improving atom economy. acs.org

Rhodium: Rhodium catalysts have been extensively used for the C-H functionalization of quinolines. acs.orgnih.govnih.gov For example, Rh(III)-catalyzed C-H activation of N-arylsydnones and their coupling with internal alkynes leads to the formation of quinoline-fused sydnones. acs.org Rhodium catalysts are also effective in the hydroacylation of o-alkynyl anilines with aldehydes to produce substituted quinolines. nih.gov Furthermore, rhodium complexes can catalyze the C-H activation of methylquinolines, leading to the formation of rhodium(I)-(quinolinyl) derivatives. nih.gov Rh(III) catalysis has also been employed for the site-selective C8-alkylation of quinoline N-oxides with maleimides. acs.org

Copper: Copper-catalyzed reactions provide an economical and environmentally friendly approach to quinoline synthesis. rsc.orgnih.govrsc.org Copper triflate has been shown to catalyze the annulation of 2-aminoaryl ketones with internal alkynes to produce polysubstituted quinolines under solvent-free conditions. rsc.org Copper catalysts are also used in oxidative C-H annulation reactions of quinolines with dichloroethane to form benzoquinoliziniums. nih.govacs.org Additionally, copper-catalyzed cascade reactions involving C(sp³)–H activation have been developed for the synthesis of N-fused quinolines. acs.org

Iron: Iron catalysts are attractive due to their low cost and low toxicity. mdpi.comacs.orgsci-hub.sechemistryviews.org Iron-catalyzed, 8-amido-enabled C-H allylation of quinolines allows for the regioselective introduction of allyl groups at the C4 or C5 positions. acs.orgsci-hub.se Iron(III)-catalyzed three-component coupling of aldehydes, amines, and styrenes provides a convenient route to 2,4-disubstituted quinolines. chemistryviews.org

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis and has been widely applied to the functionalization of quinolines. acs.org Palladium-catalyzed C-H functionalization can be directed by various groups, leading to site-selective modifications of the quinoline ring. acs.org

Cobalt: Cobalt catalysts offer a cost-effective alternative to more precious metals. rsc.orgmdpi.comrsc.orgresearchgate.netresearchgate.net Cobalt-catalyzed annulation of anilides and internal alkynes, often in the presence of a Lewis acid like Zn(OTf)₂, provides an efficient route to quinoline scaffolds. rsc.orgrsc.orgresearchgate.net Cobalt(III) catalysis has been used for the C-8 olefination and oxyarylation of quinoline N-oxides. rsc.org

Manganese: Manganese-based catalytic systems have been developed for the synthesis of N-heterocycles, including quinolines, from amino alcohols and ketones. organic-chemistry.org

Nickel: Nickel catalysts are increasingly used in C-H activation and annulation reactions. organic-chemistry.orgacs.orgthieme-connect.com Nickel-catalyzed dehydrogenative condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols leads to a wide range of polysubstituted quinolines. organic-chemistry.org Nickel catalysis has also been employed in the intramolecular dual annulation of aryl nitrile-containing 1,2,3-benzotriazin-4(3H)-ones to synthesize polycyclic pyrroloquinazolinones. acs.org

The table below summarizes some of the transition metal-catalyzed strategies for quinoline synthesis.

| Metal Catalyst | Reaction Type | Substrates | Products |

| Rhodium | C-H Activation/Annulation | N-arylsydnones, alkynes | Quinoline-fused sydnones acs.org |

| Hydroacylation | o-alkynyl anilines, aldehydes | Substituted quinolines nih.gov | |

| C-H Alkylation | Quinoline N-oxides, maleimides | C8-alkylated quinolines acs.org | |

| Copper | Annulation | 2-aminoaryl ketones, alkynes | Polysubstituted quinolines rsc.org |

| Oxidative C-H Annulation | Quinolines, dichloroethane | Benzoquinoliziniums nih.govacs.org | |

| Iron | C-H Allylation | 8-amido-quinolines, allyl alcohols | C4/C5-allylated quinolines acs.orgsci-hub.se |

| Three-component coupling | Aldehydes, amines, styrenes | 2,4-disubstituted quinolines chemistryviews.org | |

| Cobalt | Annulation | Anilides, alkynes | Substituted quinolines rsc.orgrsc.orgresearchgate.net |

| C-H Olefination | Quinoline N-oxides, alkynes | C8-olefinated quinolines rsc.org | |

| Nickel | Dehydrogenative Condensation | α-2-aminoaryl alcohols, ketones | Polysubstituted quinolines organic-chemistry.org |

| Intramolecular Annulation | Aryl nitrile-containing benzotriazinones | Polycyclic pyrroloquinazolinones acs.org |

Organocatalytic and Metal-Free Protocols

In recent years, there has been a growing interest in developing organocatalytic and metal-free methods for quinoline synthesis to avoid the use of potentially toxic and expensive metals. mdpi.comnih.govrsc.orgacs.orgresearchgate.netthieme-connect.comhep.com.cn These approaches often rely on the use of small organic molecules as catalysts to promote the desired transformations. researchgate.netthieme-connect.com

One notable strategy is the organocatalytic aza-Michael–aldol cascade reaction between α-carbonyl anilines and propargyl aldehydes, which leads to the formation of polysubstituted quinolines. thieme-connect.com This reaction can also be adapted to produce chiral 1,4-dihydroquinolines with high enantioselectivity by modifying the protecting group on the aniline nitrogen. thieme-connect.com

Metal-free synthesis of 2-substituted quinolines can be achieved through a domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds. acs.org Furthermore, a metal-free approach for synthesizing 3-aryl-2-substituted quinolines has been developed via the 1,3-dipolar cycloaddition of arynes with N-oxides. acs.org

Iodide catalysis has been employed for the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines and 2-styrylanilines to form functionalized quinoline derivatives. nih.gov This metal-free protocol offers good functional group tolerance and can be scaled up. nih.gov

The table below highlights some organocatalytic and metal-free approaches to quinoline synthesis.

| Catalytic System | Reaction Type | Substrates | Products |

| Organocatalyst (e.g., amine) | Aza-Michael–aldol cascade | α-carbonyl anilines, propargyl aldehydes | Polysubstituted quinolines thieme-connect.com |

| Metal-Free | Domino condensation/aza-Prins | 2-alkenylanilines, β-dicarbonyls | 2-substituted quinolines acs.org |

| Metal-Free (Aryne Chemistry) | 1,3-Dipolar cycloaddition | Quinoline N-oxides, arynes | 3-aryl-2-substituted quinolines acs.org |

| Iodide Catalysis | C(sp³)–H functionalization/cyclization | 2-methylquinolines, 2-styrylanilines | Functionalized quinolines nih.gov |

Sustainable and Efficient Synthetic Approaches

The quest for sustainability in chemical synthesis has driven the adoption of innovative technologies that enhance reaction efficiency while minimizing environmental impact. For the synthesis of quinoline derivatives, including structures analogous to this compound, several key green chemistry principles have been successfully applied. These include the use of alternative energy sources like microwaves and ultrasound, and the replacement of volatile organic solvents with water.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. wikipedia.org By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatically reduced reaction times, often from hours to minutes, and improved product yields. wikipedia.orgrsc.org This technique has been successfully applied to various classic quinoline syntheses, such as the Combes, Doebner-von Miller, and Friedländer reactions. asianpubs.orgasianpubs.orgnih.gov

For instance, the Combes synthesis of 2-methyl-4-quinolinone derivatives has been efficiently carried out under solvent-free conditions using a reusable acidic resin (NKC-9) as a catalyst under microwave irradiation. This approach not only accelerates the reaction but also simplifies the work-up procedure and allows for catalyst recycling. asianpubs.orgasianpubs.org

A notable example of a microwave-assisted synthesis of a substituted 2-ethyl-3-methylquinoline, an analogue of the target compound, involves the reaction of anilines with propionaldehyde (B47417) using Nafion® NR50 as an environmentally friendly solid acid catalyst. This method provides good to excellent yields of the desired quinolines. mdpi.com

Interactive Table: Microwave-Assisted Synthesis of Quinoline Analogs

| Starting Materials | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline, Ethyl acetoacetate | NKC-9 resin | Solvent-free | 400 | 1.5 | High | asianpubs.orgasianpubs.org |

| 2-Aminophenyl carbonyl compounds, Nitriles | Trimethylsilyltrifluoromethane sulfonate (TMSOTf) | Solvent-free | - | - | - | nih.gov |

| 2,6-Diaminotoluene, Glycerol, Sulfuric acid, Arsenic pentoxide | - | - | 400 | - | - | nih.gov |

| 6-Hydroxy-4-methyl-2H-chromen-2-one, Selenium dioxide | Glacial Acetic Acid | DMF | 800 | 6 | - | rsc.org |

Ultrasound-Promoted Reactions

The use of ultrasound in chemical synthesis, often referred to as sonochemistry, provides another effective green alternative to traditional methods. Acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can significantly enhance reaction rates and yields. nih.govmdpi.com Ultrasound-assisted synthesis often proceeds under milder conditions and with shorter reaction times compared to conventional heating.

The synthesis of 4-alkoxy-2-methylquinolines, which are structurally related to the target compound, has been efficiently achieved using ultrasound irradiation. In one study, the O-alkylation of 6-methoxy-2-methylquinolin-4-ol (B94542) was accomplished in just 15 minutes with high purity and satisfactory yields (45–84%) when irradiated with an ultrasonic probe in the presence of potassium carbonate in DMF. nih.govmdpi.comnih.govresearchgate.net

Furthermore, ultrasound has been employed to promote the synthesis of quinolines in aqueous media using basic ionic liquids as catalysts. This method offers the advantages of mild reaction conditions, short reaction times, high yields, and selectivity without the need for a transition metal catalyst. nih.gov The synthesis of hybrid quinoline-sulfonamide complexes has also been dramatically accelerated under ultrasound irradiation, with reaction times reduced by as much as 150-fold compared to conventional methods. nih.gov

Interactive Table: Ultrasound-Promoted Synthesis of Quinoline Analogs

| Starting Materials | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Methoxy-2-methylquinolin-4-ol, Benzyl bromides | K2CO3 | DMF | 15 min | 45-84 | nih.govmdpi.comnih.govresearchgate.net |

| Isatin, Ketones | Basic Ionic Liquids | Aqueous media | - | High | nih.gov |

Aqueous Media and Green Chemistry Methodologies

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the most desirable choice due to its non-toxic, non-flammable, and readily available nature. nih.gov While the insolubility of many organic compounds in water can be a challenge, the development of reactions in aqueous media, often facilitated by catalysts or alternative energy sources like microwaves and ultrasound, represents a significant advancement in sustainable synthesis.

The Doebner-von Miller reaction, a classic method for preparing 2-substituted quinolines, has been successfully adapted to a two-phase solvent system, which has been shown to improve yields and simplify the work-up process. researchgate.net Additionally, the synthesis of 2-methylquinoline (B7769805) compounds has been achieved in an ethanol/water system through a heterogeneous and continuous hydrogen transfer reaction, avoiding the use of strong acids and other harmful substances. nih.gov

While a direct synthesis of this compound in purely aqueous media is not explicitly documented, the successful application of aqueous systems for analogous quinoline syntheses suggests its potential. For example, the synthesis of 4-hydroxy-2-quinolone analogues has been conducted under microwave irradiation in ethanol, a greener solvent than many traditional organic solvents. nih.gov The use of water as a solvent in the synthesis of quinoline-2-thiones via a catalyst-free annulation under microwave irradiation further highlights the viability of aqueous green chemistry approaches. rsc.org

Mechanistic Investigations of Reactions Involving 4 Bromo 8 Ethyl 2 Methylquinoline

Fundamental Reaction Mechanisms for Quinoline (B57606) Ring Formation

The synthesis of the substituted quinoline core, such as that in 4-bromo-8-ethyl-2-methylquinoline, can be achieved through several classical and modern synthetic strategies. These methods construct the bicyclic heteroaromatic system through various bond-forming cascades.

Cycloaddition and Heteroannulation Pathways

Cycloaddition and heteroannulation reactions are powerful methods for constructing the quinoline skeleton from simpler acyclic or heterocyclic precursors. These reactions involve the formation of a six-membered ring by combining multiple components in a controlled manner.

A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where a diene reacts with a dienophile. nih.govlibretexts.org In the context of quinoline synthesis, this can involve an electron-rich diene and a dienophile, or more commonly, an aza-Diels-Alder (Povarov) reaction where an imine reacts with an electron-rich alkene. youtube.com The synthesis of a polysubstituted quinoline like this compound would require appropriately substituted precursors to ensure the correct placement of the ethyl and methyl groups.

Heteroannulation reactions, such as the Friedländer synthesis, represent one of the most direct methods for quinoline formation. rsc.org This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), followed by cyclodehydration. rsc.orgnih.gov To synthesize the target molecule, 2-amino-3-ethylbenzaldehyde (B12117835) or a related ketone would react with acetone (B3395972) or a derivative. The regioselectivity of the initial condensation is a critical factor, especially when using unsymmetrical ketones. rsc.org Various catalysts, including environmentally benign solid-supported acids like P2O5/SiO2, have been developed to improve the efficiency and conditions of the Friedländer annulation. nih.gov

Modern transition-metal-catalyzed heteroannulation processes have also emerged, offering high efficiency and regioselectivity. For instance, rhodium-catalyzed C–H bond activation and subsequent heteroannulation provide a sophisticated route to substituted quinolines. mdpi.com Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce halogenated quinolines under mild conditions. nih.gov

Table 1: Comparison of General Quinoline Synthesis Pathways

| Reaction Type | Key Reactants | General Conditions | Key Features |

|---|---|---|---|

| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compound | Acid or base catalysis, often at elevated temperatures. rsc.orgnih.gov | Direct, high atom economy; regioselectivity can be an issue with unsymmetrical ketones. rsc.org |

| [4+2] Cycloaddition | Diene + Dienophile (e.g., Povarov reaction with imines) | Lewis or Brønsted acid catalysis. youtube.com | Concerted mechanism, high stereospecificity. libretexts.org |

| Electrophilic Cyclization | N-(2-alkynyl)aniline + Electrophile (e.g., I₂, Br₂) | Mild conditions, room temperature. nih.gov | Allows direct incorporation of a halogen at the 3-position. nih.gov |

Oxidative Dehydrogenation and Reductive Cyclization Mechanisms

Alternative pathways to aromatic quinolines involve the manipulation of partially saturated precursors.

Oxidative Dehydrogenation is a common final step in syntheses that first produce 1,2,3,4-tetrahydroquinolines. These saturated analogues can be aromatized to the corresponding quinoline. rsc.org This strategy is advantageous because tetrahydroquinolines are often easier to synthesize. The dehydrogenation process involves the removal of hydrogen and is typically facilitated by an oxidant. wikipedia.org A range of catalysts, from heterogeneous cobalt oxide to metal-free systems like nitrogen/phosphorus co-doped porous carbon, can effectively mediate this transformation using air as a green oxidant. rsc.orgacs.org The reaction proceeds via the oxidation of the N-H and adjacent C-H bonds, leading to the stable aromatic system. acs.orgacs.org

Reductive Cyclization offers a pathway to quinolines from ortho-substituted nitroarenes. acs.org In this approach, a nitro group is reduced to an amino group, which then participates in an intramolecular cyclization. For example, o-nitro-substituted Baylis-Hillman acetates can undergo reductive cyclization catalyzed by iron complexes to yield 3-substituted quinolines. acs.orgacs.org This method is valuable as it utilizes readily available nitroaromatic starting materials and demonstrates good tolerance for various functional groups on the aromatic ring. acs.org Another metal-free variant involves the reduction of Δ²-isoxazolines using reagents like iron powder or sodium dithionite. organic-chemistry.org

Detailed Mechanisms of Substituent Introduction and Transformation

Once the quinoline core is formed, its substituents can be introduced or modified. The reactivity of this compound is governed by the interplay of the electron-donating alkyl groups and the electron-withdrawing, deactivating bromo substituent.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Systems

The bromine atom at the C4 position of the quinoline ring is susceptible to replacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. libretexts.org This reaction is characteristic of aryl halides bearing electron-withdrawing groups or those part of an electron-deficient π-system like quinoline. youtube.comyoutube.com

The SNAr mechanism is a two-step addition-elimination process:

Addition : A nucleophile attacks the carbon atom bearing the leaving group (bromine at C4). This attack is favored because the electron-deficient nature of the quinoline ring makes the C4 position electrophilic. The attack temporarily breaks the aromaticity of the pyridine (B92270) ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

Elimination : The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by the ability of the ring to stabilize the negative charge in the Meisenheimer complex. In quinolines, the nitrogen atom effectively stabilizes the negative charge, particularly when the attack occurs at the C2 or C4 positions. The presence of the electron-donating methyl (C2) and ethyl (C8) groups slightly reduces the electrophilicity of the ring but does not prevent the reaction. The C4 position is highly activated toward nucleophilic attack.

Electrophilic Substitution and Regioselectivity Determinants

Electrophilic aromatic substitution (SEAr) on the quinoline ring system generally occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. nih.gov The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. For this compound, the directing effects of the existing substituents determine the position of further substitution.

The substituents present are:

-CH₃ (at C2) : An activating, ortho-, para-director.

-Br (at C4) : A deactivating, ortho-, para-director. researchgate.net

-CH₂CH₃ (at C8) : An activating, ortho-, para-director.

Electrophilic attack will preferentially occur on the benzene (B151609) ring (positions C5, C6, C7). The 8-ethyl group is an activating group that directs incoming electrophiles to its ortho position (C7) and para position (C5). lookchem.com The quinoline nitrogen itself strongly favors substitution at C5 and C8. Considering the 8-position is already occupied by an ethyl group, electrophilic attack is strongly directed to the C5 and C7 positions. The C5 position is often favored due to the stability of the resulting Wheland intermediate. nih.gov

| C7 | Ortho-directing (activating) | Less favored | Moderately favored |

Radical Reaction Pathways in Functionalization

Radical reactions provide a powerful and complementary method for the functionalization of quinolines. These reactions often proceed under mild conditions and can tolerate a wide variety of functional groups. nih.govorganic-chemistry.org

For this compound, radical functionalization can occur through several mechanisms:

Minisci-type Reaction : This involves the addition of a carbon-centered radical to the protonated quinoline ring. Due to the protonation of the nitrogen, the heterocyclic ring becomes highly electron-deficient, making it susceptible to attack by nucleophilic radicals. The attack typically occurs at the C2 or C4 positions. Since both positions are already substituted in the target molecule, this pathway might be less favored unless it proceeds via an ipso-substitution at the C4-bromo position.

Radical C-H Functionalization : Recent methods allow for the direct functionalization of C-H bonds via radical pathways. For instance, radical-involved hydrogen atom transfer (HAT) can selectively activate C(sp³)–H bonds. In this compound, the benzylic protons of the ethyl group at C8 are potential sites for such reactions.

Radical Coupling Reactions : The C4-bromo bond can participate in transition-metal-catalyzed cross-coupling reactions that proceed through radical intermediates. For example, photosensitized decarboxylation can generate aryl radicals that could potentially be used in coupling reactions.

The development of radical-based methods continues to expand the toolkit for modifying complex heterocyclic scaffolds, offering unique regioselectivities compared to traditional ionic pathways. organic-chemistry.org

Catalytic Reaction Cycles and Ligand Effects

The transformation of this compound through metal-catalyzed reactions is governed by complex catalytic cycles where the choice of metal, ligand, and other reaction parameters dictates the outcome. Palladium, rhodium, and cobalt complexes are frequently employed for the C-H functionalization of quinoline derivatives. mdpi.comacs.orgnih.gov

The presence of the nitrogen atom in the quinoline ring is crucial, as it typically acts as an embedded directing group, guiding the metal catalyst to a specific C-H bond to initiate activation. nih.govresearchgate.net For an 8-substituted quinoline like this compound, the nitrogen atom directs the catalyst to the C-H bonds of the 8-ethyl group, facilitating the formation of a stable five-membered cyclometalated intermediate. acs.orgnih.gov This regioselectivity is a common feature in the functionalization of 8-alkylquinolines. acs.orgnih.gov

The most widely accepted mechanism for this initial C-H cleavage event is the Concerted Metalation-Deprotonation (CMD) pathway. mdpi.comyoutube.com In this process, the C-H bond breaks and the M-C bond forms in a single, concerted step, often involving a carboxylate or other basic ligand that acts as a proton shuttle. acs.orgnih.gov For instance, in palladium-catalyzed reactions using Pd(OAc)₂, the acetate (B1210297) ligand can assist in the deprotonation step. mdpi.comnih.gov

Following the initial C-H activation to form the metallacycle, the catalytic cycle proceeds through several key steps, which can vary depending on the coupling partner. For example, in an alkenylation reaction, the cycle would typically involve:

Coordination: The alkene coupling partner coordinates to the metal center of the cyclometalated intermediate.

Migratory Insertion: The alkene inserts into the metal-carbon bond.

β-Hydride Elimination: This step forms the C-C double bond of the product and generates a metal-hydride species.

Reductive Elimination/Oxidation: The active catalyst is regenerated. This often requires an oxidant to return the metal to its initial oxidation state (e.g., Pd(II) to Pd(IV) and back to Pd(II), or reoxidation of Pd(0) to Pd(II)). rsc.org

Ligands play a critical role in modulating the reactivity and selectivity of the catalyst. Chiral mono-N-protected amino acids (MPAAs) have been developed for enantioselective C-H activation reactions, demonstrating that ligands can create a specific chiral environment around the metal center. acs.org In the context of this compound, the choice of ligand can influence the rate of C-H cleavage and the efficiency of subsequent steps in the catalytic cycle. Studies on similar systems have shown that systematic ligand tuning can lead to dramatic improvements in reaction rates and substrate scope, sometimes by fundamentally altering the mechanism of the C-H cleavage step from electrophilic palladation to a proton abstraction pathway. acs.org

Table 1: Effect of Different Ligands on a Representative C(sp³)–H Arylation of an 8-Methylquinoline (B175542) Derivative

| Entry | Ligand | Yield (%) |

| 1 | None | <5 |

| 2 | Mono-N-protected amino acid (Ac-Ile-OH) | 75 |

| 3 | 1,10-Phenanthroline | 42 |

| 4 | Triphenylphosphine (PPh₃) | 15 |

| 5 | Chiral Hydroxamic Acid (MPAHA) | 85 (with high enantioselectivity) |

This table is illustrative, based on general findings for 8-alkylquinoline functionalization, to demonstrate the significant impact of ligands. acs.orgacs.org

In many metal-catalyzed C-H functionalization reactions, an oxidant is essential to close the catalytic cycle. nih.gov The oxidant's primary role is to regenerate the active catalytic species. For example, in many palladium-catalyzed oxidative couplings, a Pd(II) precatalyst is reduced to Pd(0) after the reductive elimination step that forms the final product. An oxidant is required to convert Pd(0) back to the active Pd(II) state. mdpi.com

Commonly used oxidants in these reactions include:

Silver Salts: Silver acetate (AgOAc) and silver carbonate (Ag₂CO₃) are frequently used. mdpi.comrsc.org They are effective but can be costly.

Copper Salts: Copper(II) acetate (Cu(OAc)₂) is another common choice.

Peroxides: Reagents like tert-butyl hydroperoxide (TBHP) and potassium persulfate (K₂S₂O₈) serve as powerful and often more economical oxidants. mdpi.comnih.gov

Molecular Oxygen (O₂): In some systems, O₂ from the air can act as the terminal oxidant, which is a highly attractive "green" chemistry approach. mdpi.com

The choice of oxidant can be crucial, and its role is not always simple. Mechanistic studies on quinoline N-oxides have highlighted the critical function of the oxidant in achieving high yields. nih.gov In some cases, the N-oxide functionality of the quinoline substrate itself can act as an internal oxidant, eliminating the need for an external one. acs.org

The solvent is another critical parameter that can profoundly impact reaction efficiency. The solvent must solubilize the substrate, catalyst, and reagents. Beyond solubility, the solvent can influence the reaction mechanism and the stability of intermediates. researchgate.net For C-H activation reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane (B91453) are often employed. mdpi.comnih.gov In some cases, acidic solvents like acetic acid can participate in the reaction, acting as both a solvent and a proton source or shuttle, potentially influencing the C-H activation step. nih.gov The polarity and hydrogen-bond-forming ability of the solvent can affect the rate-determining step of the reaction. researchgate.net

Table 2: Influence of Oxidants and Solvents on a Model C-H Olefination of a Quinoline Derivative

| Entry | Oxidant | Solvent | Yield (%) |

| 1 | Ag₂CO₃ | DMF | 88 |

| 2 | AgOAc | DMF | 75 |

| 3 | Cu(OAc)₂ | DMF | 62 |

| 4 | Benzoquinone | DMF | 45 |

| 5 | Ag₂CO₃ | Toluene | 30 |

| 6 | Ag₂CO₃ | Acetic Acid | 55 |

| 7 | None (using N-oxide) | NMP | 95 |

This table is a representative summary based on published data for quinoline functionalizations, illustrating the combined effects of oxidant and solvent choice. mdpi.comnih.govacs.org

Elucidation of Reaction Intermediates and Transition States

A deep understanding of a catalytic cycle requires the identification and characterization of key reaction intermediates and the transition states that connect them. For reactions involving this compound, the most critical intermediate is the cyclometalated complex formed after C-H activation. rsc.org

In palladium-catalyzed reactions, the nitrogen of the quinoline coordinates to the Pd(II) center, positioning the 8-ethyl group for C-H activation. This leads to the formation of a five-membered palladacycle. acs.orgacs.org This type of intermediate has been proposed in numerous studies and, in some cases, isolated and characterized using techniques like X-ray crystallography and NMR spectroscopy for related quinoline systems. acs.orgacs.org

The elucidation of these transient species often relies on a combination of experimental and computational methods:

Spectroscopic Studies: NMR, IR, and mass spectrometry can provide evidence for the formation of proposed intermediates. For example, the reaction of quinoline N-oxide with a palladium catalyst has been studied to detect key cyclometalated species. rsc.orgscilit.com

Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of a substrate and its deuterated analogue (e.g., replacing the C-H bonds on the ethyl group with C-D bonds), researchers can determine if C-H bond cleavage is the rate-determining step of the reaction. A significant KIE value points to the C-H activation step being kinetically relevant.

Density Functional Theory (DFT) Calculations: Computational chemistry has become an indispensable tool for mapping out the entire energy landscape of a catalytic cycle. scilit.comnih.gov DFT calculations can model the structures of intermediates and transition states, providing their relative energies. nih.gov This allows for the determination of the lowest energy reaction pathway and can explain observed regioselectivity. For example, DFT studies on quinoline N-oxides have shown why C-8 activation is preferred over C-2 activation under certain conditions by comparing the energy barriers of the respective transition states. rsc.org The transition state is typically characterized computationally by finding a single imaginary frequency, which corresponds to the vibrational mode of the bond being broken or formed. scilit.comnih.gov

For the C-H activation of this compound, the key transition state would be associated with the concerted metalation-deprotonation step, where the C-H bond of the ethyl group, the metal, and the assisting base form a cyclic arrangement. acs.org Subsequent transition states would correspond to migratory insertion and reductive elimination steps. Mechanistic experiments on related cobalt-catalyzed systems have suggested that the initial cyclometalation occurs via an external-base-assisted concerted metalation deprotonation pathway, which was supported by DFT results. acs.org

Derivatization and Scaffold Modification Chemistry of 4 Bromo 8 Ethyl 2 Methylquinoline

Transformations at the Bromo Position

The bromine atom at the C4-position of the quinoline (B57606) ring is a key handle for introducing molecular diversity. Its reactivity is influenced by the electron-withdrawing nature of the quinoline nitrogen, making it susceptible to both metal-catalyzed cross-coupling and nucleophilic substitution reactions. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the 4-position of the quinoline core is well-suited for these transformations. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromoquinoline with an organoboron reagent, such as an arylboronic acid. researchgate.net For instance, 4-chloro-8-tosyloxyquinoline has been successfully cross-coupled with various arylboronic acids under anhydrous Suzuki-Miyaura conditions. researchgate.net This suggests that 4-bromo-8-ethyl-2-methylquinoline can be readily arylated at the C4-position. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand and a base. beilstein-journals.orgresearchgate.net

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by reacting the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. This provides a direct route to stilbene-like quinoline derivatives.

Sonogashira Coupling: To install an alkynyl moiety at the C4-position, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.orgnih.gov This method is valuable for creating extended π-conjugated systems.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. This reaction would couple the bromoquinoline with a primary or secondary amine, providing access to 4-aminoquinoline (B48711) derivatives. The development of specialized ligands has made this reaction exceptionally general and applicable to a wide range of substrates, including challenging heterocyclic halides. acs.org

Below is a table summarizing typical conditions for these cross-coupling reactions based on analogous 4-bromo-heterocyclic systems.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 4-Aryl-8-ethyl-2-methylquinoline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/Ligand (e.g., PPh₃) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 4-Alkenyl-8-ethyl-2-methylquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Toluene, THF | 4-Alkynyl-8-ethyl-2-methylquinoline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂ or Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 4-(Dialkylamino)-8-ethyl-2-methylquinoline |

The C4-position of the quinoline ring is activated towards nucleophilic attack due to the influence of the ring nitrogen. youtube.com Consequently, the bromine atom in this compound can be displaced by a variety of nucleophiles. wikipedia.org This reactivity is analogous to that of 2- and 4-halopyridines. iust.ac.ir

This type of reaction, known as nucleophilic aromatic substitution (SNAr), typically proceeds via a Meisenheimer-like intermediate. Strong nucleophiles are generally required for this transformation. Examples of nucleophiles that can displace the bromine include:

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) or sodium phenoxide would yield the corresponding 4-methoxy or 4-phenoxy derivatives.

Amines: While palladium catalysis is often preferred, direct displacement with certain amines under forcing conditions (high temperature and pressure) can occur.

Thiols: Thiolates, such as sodium thiophenoxide, can react to form 4-thioether derivatives.

The efficiency of these displacement reactions can be influenced by steric hindrance from the adjacent C2-methyl group and the electronic properties of the nucleophile. masterorganicchemistry.com In some cases, particularly with electron-rich substrates, harsh reaction conditions may be necessary. lookchem.com

Chemical Modifications of Ethyl and Methyl Substituents

The alkyl groups at the C2 and C8 positions offer additional sites for chemical modification, primarily through reactions involving the benzylic positions.

The ethyl and methyl groups on the quinoline ring can be oxidized, provided they have at least one hydrogen atom at the benzylic position. libretexts.orgquimicaorganica.org Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions typically cleaves the alkyl chain at the benzylic carbon, converting it into a carboxylic acid group. libretexts.org

For this compound, selective oxidation might be challenging, but under forcing conditions, both the ethyl and methyl groups could be oxidized to yield 4-bromo-quinoline-2,8-dicarboxylic acid. The ethyl group would be oxidized to a carboxylic acid, with the terminal methyl group being cleaved, while the C2-methyl group would also be converted to a carboxylic acid. This transformation converts the electron-donating alkyl groups into electron-withdrawing carboxyl groups, significantly altering the electronic properties of the quinoline system. libretexts.org

The benzylic positions of the ethyl and methyl groups are susceptible to radical halogenation. A common and selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). libretexts.org

This reaction would introduce a bromine atom at the benzylic carbon of the ethyl group, forming 4-bromo-8-(1-bromoethyl)-2-methylquinoline, and at the methyl group to form 8-ethyl-4-bromo-2-(bromomethyl)quinoline. These resulting benzylic bromides are highly valuable intermediates, as they are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., -OH, -CN, -OR, -NR₂) for further derivatization.

Reactivity at the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic. It readily reacts with electrophiles such as acids and alkylating agents. pharmaguideline.comum.edu.my

Quaternization: The nitrogen atom can be alkylated by reacting this compound with an alkyl halide (e.g., methyl iodide or ethyl bromide). This reaction, known as quaternization, results in the formation of a positively charged N-alkylquinolinium salt. um.edu.mynih.gov The resulting quinolinium salts exhibit different solubility and electronic properties compared to the parent quinoline. The reactivity in quaternization reactions can be influenced by the basicity of the quinoline and steric hindrance around the nitrogen atom. nih.gov These salts themselves can be substrates for further reactions, such as additions of nucleophiles to the now more electron-deficient ring system.

N-Alkylation and N-Oxidation Reactions

The nitrogen atom in the quinoline ring of this compound is a primary site for electrophilic attack, readily undergoing N-alkylation and N-oxidation reactions. These transformations are fundamental in modifying the electronic properties of the quinoline system and serve as a gateway to further functionalization.

N-Alkylation: The quaternization of the quinoline nitrogen can be achieved using various alkylating agents. While specific studies on this compound are not extensively documented, the general reactivity of quinolines suggests that reactions with alkyl halides, such as methyl iodide or ethyl bromide, would proceed to form the corresponding N-alkyl-4-bromo-8-ethyl-2-methylquinolinium salts. jkchemical.com The reaction typically involves the SN2 attack of the nucleophilic quinoline nitrogen on the alkyl halide. jkchemical.com The presence of the electron-donating ethyl and methyl groups at positions 8 and 2, respectively, is expected to enhance the nucleophilicity of the nitrogen atom, facilitating the alkylation process. However, steric hindrance from the C8-ethyl group might influence the reaction rate compared to less substituted quinolines.

N-Oxidation: The oxidation of the quinoline nitrogen to form the corresponding N-oxide is a common transformation that significantly alters the reactivity of the heterocyclic ring. Reagents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid are typically employed for this purpose. For 2-substituted quinolines, N-oxidation proceeds readily to yield the N-oxides. researchgate.net The resulting this compound N-oxide exhibits modified electronic characteristics, with the N-oxide group acting as an activating group for nucleophilic substitution at the C2 and C4 positions and also influencing the regioselectivity of electrophilic attack on the carbocyclic ring. researchgate.netmdpi.com Studies on 2-methylquinoline (B7769805) show that it can be converted to the corresponding N-oxide, which is a valuable intermediate in various synthetic applications. chemimpex.com

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-4-bromo-8-ethyl-2-methylquinolinium iodide |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

Regioselective Functionalization at Unsubstituted Positions (e.g., C5, C6, C7)

The functionalization of the unsubstituted C5, C6, and C7 positions of the this compound scaffold presents a significant challenge due to the generally lower reactivity of these sites compared to the pyridine (B92270) ring. However, modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have opened avenues for their selective modification. mdpi.com

The directing-group-assisted C-H functionalization is a powerful strategy for achieving regioselectivity. While no specific directing groups are present on this compound, the inherent electronic properties of the substituted quinoline ring can influence the outcome of certain C-H activation reactions. For 8-substituted quinolines, functionalization at the C5 position has been reported. mdpi.com

Recent advancements in photoredox catalysis also offer promising routes for the regioselective C-H functionalization of arenes and heteroarenes under mild conditions, which could potentially be applied to the this compound system. nih.gov These methods often rely on the generation of radical intermediates that can react at specific sites of the quinoline nucleus. The electronic nature of the substituents—the electron-donating ethyl and methyl groups and the electron-withdrawing bromo group—would play a crucial role in directing the regioselectivity of such reactions.

| Position | Reaction Type | Potential Reagents/Catalysts |

| C5 | C-H Arylation | Palladium catalysts with specific ligands |

| C6 | Halogenation | Electrophilic halogenating agents |

| C7 | Nitration | Nitrating agents under controlled conditions |

Expansion of the this compound Scaffold to Fused Heterocyclic Systems

The this compound core serves as an excellent starting material for the construction of more complex, fused heterocyclic systems. The presence of the versatile bromo substituent at the C4 position is key to many of these synthetic strategies, enabling a variety of cross-coupling and annulation reactions.

One common approach involves the palladium-catalyzed Buchwald-Hartwig amination of the 4-bromo group with various amines. nih.govatlanchimpharma.com This reaction can be the initial step in a sequence leading to fused systems. For instance, coupling with an appropriately functionalized amine could be followed by an intramolecular cyclization to construct a new ring fused to the quinoline core. The synthesis of N-heterocycle-substituted 1,2,3-triazoles from quinolinotetrazoles demonstrates the utility of the quinoline scaffold in "click" chemistry to form fused systems. nih.gov

Furthermore, the 4-bromo substituent can be transformed into other functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed reactions, which can then participate in cyclization reactions. For example, conversion of the bromo group to a hydroxyl or amino group would provide a handle for building fused pyrano- or pyrazino- quinoline derivatives. The synthesis of fused four-ring heterocycles has been achieved in a single step from commercially available precursors, highlighting the potential for tandem reactions to rapidly build molecular complexity. rsc.org Intramolecular [4+2] cycloaddition reactions of in-situ generated o-aza-quinone methides have also been employed to create fused quinoline motifs. researchgate.net

| Fused System | Synthetic Strategy | Key Intermediate |

| Pyrrolo[3,2-c]quinoline | Palladium-catalyzed amination followed by intramolecular cyclization | 4-Amino-4-bromo-8-ethyl-2-methylquinoline derivative |

| Furo[3,2-c]quinoline | Nucleophilic substitution of the bromo group with a hydroxy-containing nucleophile followed by cyclization | 4-(Hydroxyalkyl)oxy-8-ethyl-2-methylquinoline |

| Thieno[3,2-c]quinoline | Suzuki or Stille coupling with a thiophene-based organometallic reagent followed by ring closure | 4-(Thienyl)-8-ethyl-2-methylquinoline derivative |

Computational Chemistry and Theoretical Studies on 4 Bromo 8 Ethyl 2 Methylquinoline

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the energetic landscape of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a foundational understanding of a compound's stability and properties.

Geometry Optimization and Conformational Analysis

For a molecule like 4-Bromo-8-ethyl-2-methylquinoline, geometry optimization would be the first step in a computational study. This process identifies the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine bond lengths, bond angles, and dihedral angles of the energetically most favorable conformer.

Conformational analysis would further explore the molecule's flexibility, particularly concerning the rotation of the ethyl group at the C8 position. By systematically rotating this group and calculating the energy at each step, a potential energy surface scan can identify different conformers (local energy minima) and the transition states that separate them. This analysis is crucial for understanding how the molecule's shape might influence its interactions and reactivity. However, specific optimized geometric parameters and conformational energy profiles for this compound are not currently documented in research literature.

Vibrational Frequency Analysis and Thermodynamic Properties

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C-H, C-N, C-Br stretches).

Furthermore, these vibrational frequencies are used to compute key thermodynamic properties, including zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature. These values are essential for predicting the spontaneity of reactions involving the compound. Without dedicated studies, a detailed assignment of vibrational modes and the specific thermodynamic data for this compound remain undetermined.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions. Computational methods provide powerful tools to visualize and quantify these characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, one would expect the electron-rich quinoline (B57606) ring system to heavily influence the nature of these orbitals. However, the precise energy values and the spatial distribution of the HOMO and LUMO for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green areas are neutral.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom in the quinoline ring due to its lone pair of electrons, making it a site for protonation or coordination. The bromine atom, with its electronegativity and lone pairs, would also influence the electrostatic potential map. This analysis is invaluable for predicting how the molecule will interact with other molecules, including potential substrates or biological targets, but a specific MEP map for this compound is not available.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions provide a more quantitative, atom-specific measure of reactivity than MEP maps. Derived from changes in electron density as the number of electrons in the system changes, these functions identify the most reactive sites within a molecule. The Fukui function f(r) is used to predict sites for nucleophilic attack (where an atom is most susceptible to losing an electron) and electrophilic attack (where an atom is most susceptible to gaining an electron). This level of detailed, site-specific reactivity analysis for this compound has not yet been performed or published.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Studies

To visualize and quantify the extent of electron localization in this compound, Localized Orbital Locator (LOL) and Electron Localization Function (ELF) analyses are indispensable tools. These methods map the spatial distribution of electrons, revealing the nature of chemical bonds, lone pairs, and atomic shells.

For this compound, an ELF and LOL analysis would be expected to show high localization values in the regions corresponding to the covalent bonds of the quinoline ring, the C-Br bond, the C-C and C-H bonds of the ethyl and methyl groups, and the lone pairs of the nitrogen atom. The aromatic nature of the quinoline core would be reflected in the delocalized electron density across the fused rings. By comparing the localization in the vicinity of the bromine atom and the nitrogen atom, insights into their respective electronic environments and potential for interaction can be gained.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. NCI analysis, based on the electron density and its derivatives, identifies and visualizes these weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds.

In the context of this compound, NCI analysis would be critical for understanding how the molecule interacts with itself and with other molecules. The analysis would likely reveal van der Waals interactions originating from the aromatic quinoline core and the alkyl substituents. Of particular interest would be the potential for halogen bonding involving the bromine atom, which could act as an electrophilic region (a σ-hole) and interact with nucleophilic sites on other molecules. The visualization of these interactions as colored surfaces would provide an intuitive understanding of the stabilizing and destabilizing forces at play.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This is achieved by calculating a set of molecular descriptors and correlating them with experimentally determined or computationally predicted properties.

Correlation of Calculated Molecular Descriptors

A comprehensive QSPR study of this compound would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including its size, shape, and electronic properties. Key descriptors would include:

| Molecular Descriptor | Predicted Significance for this compound |

| Polarizability | Indicates the ease with which the electron cloud can be distorted by an external electric field, influencing intermolecular interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the electronegativity differences between atoms (e.g., N, Br). |

| Ionization Potential | The energy required to remove an electron, indicating the molecule's ability to act as an electron donor. |

| Electron Affinity | The energy released when an electron is added, reflecting the molecule's capacity to act as an electron acceptor. |

| Electronegativity | The tendency of the molecule to attract electrons. |

| Hardness | A measure of the molecule's resistance to changes in its electron distribution. |

| Softness | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |

By correlating these descriptors with properties such as boiling point, solubility, or biological activity (if known for related compounds), a predictive QSPR model could be developed.

In Silico Molecular Docking and Ligand-Target Interactions (from a theoretical binding perspective)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery and for understanding the potential biological activity of a compound.

An in silico molecular docking study of this compound would involve selecting a biologically relevant protein target. Given the quinoline scaffold, potential targets could include enzymes like DNA gyrase or topoisomerase, which are often targeted by quinoline-based antibacterial agents. The docking simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions between the ligand and the amino acid residues in the active site of the protein. These interactions could include hydrogen bonds (e.g., involving the quinoline nitrogen), hydrophobic interactions with the aromatic rings and alkyl groups, and potentially halogen bonds with the bromine atom. The results would provide a theoretical basis for its potential efficacy as an inhibitor of the chosen target.

Prediction and Analysis of Reaction Pathways and Transition States through Computational Methods

Computational methods can be employed to map out the potential reaction pathways for a molecule, identifying the transition states and calculating the activation energies associated with different chemical transformations. This provides a detailed understanding of the reaction mechanisms and kinetics.

For this compound, computational analysis could be used to explore various reactions, such as nucleophilic aromatic substitution at the bromine-substituted position or reactions involving the methyl group. By calculating the potential energy surface for a given reaction, the structures of the transition states can be located, and the energy barriers can be quantified. This information is invaluable for predicting the feasibility of a reaction, understanding the regioselectivity, and designing synthetic routes. For instance, the calculated activation energies for the substitution of the bromine atom with different nucleophiles would indicate the relative ease of these transformations.